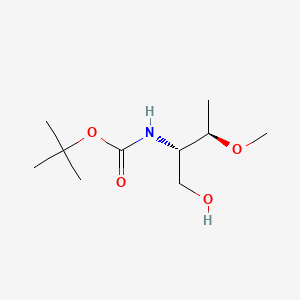
tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate is a compound that features a tert-butyl group, a hydroxy group, and a methoxy group attached to a butan-2-yl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group using a tert-butyl group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in biochemical reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
- tert-Butyl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
Uniqueness
tert-Butyl ((2S,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate is unique due to the presence of both a hydroxyl and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides versatility in its applications and potential for use in various fields .
Properties
Molecular Formula |
C10H21NO4 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-1-hydroxy-3-methoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(14-5)8(6-12)11-9(13)15-10(2,3)4/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1 |
InChI Key |
FCAHPLYKWWQRDA-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OC |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


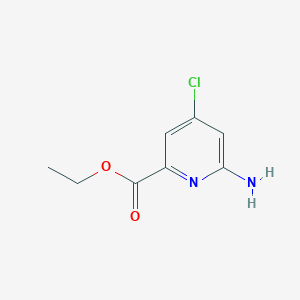
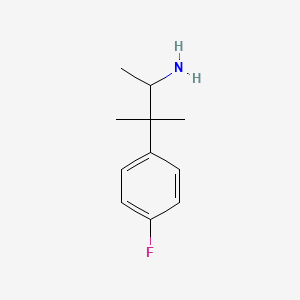
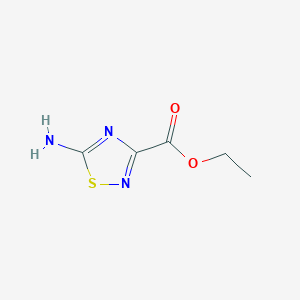
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
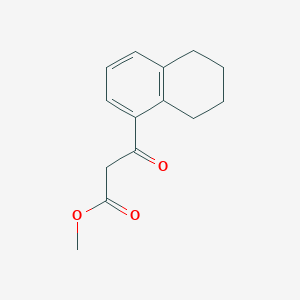
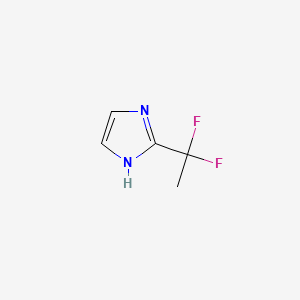

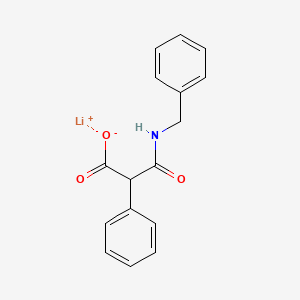
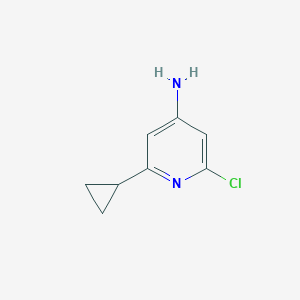

![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)

